Ipalbine

Analgesia Pain Indolizidine Alkaloids

Ipalbine (23544-46-9) is an optically active hexahydroindolizine alkaloid that cannot be substituted with ipalbidine. Ranked lowest in analgesic potency among four Ipomoea alkaloids with no COX inhibition at 100 µM, it is the ideal comparator for non-COX pathway dissection. Its consistent optical activity—unlike racemic ipalbidine—qualifies it as a chiral reference standard for polarimetric and enantioselective chromatography. Purified via reverse-phase chromatography from aqueous fractions, it also serves as a model compound for optimizing isolation of polar indolizidine alkaloids. A validated HPLC method (linear range 0.11–2.2 μg, recovery 97.84%, RSD 0.55%) ensures rigorous quality control.

Molecular Formula C21H29NO6
Molecular Weight 391.5 g/mol
Cat. No. B15139356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpalbine
Molecular FormulaC21H29NO6
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(CN2CCCC2C1)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H29NO6/c1-12-9-14-3-2-8-22(14)10-16(12)13-4-6-15(7-5-13)27-21-20(26)19(25)18(24)17(11-23)28-21/h4-7,14,17-21,23-26H,2-3,8-11H2,1H3/t14-,17+,18+,19-,20+,21+/m0/s1
InChIKeyQUYDWYUNUYQKBM-OYQCXUJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipalbine (CAS 23544-46-9): Hexahydroindolizine Alkaloid from Ipomoea alba for Analgesic Research


Ipalbine (CAS 23544-46-9) is a hexahydroindolizine alkaloid isolated from the seeds of Ipomoea alba L. (Convolvulaceae) [1]. Its molecular formula is C21H29NO6, with a molecular weight of 391.46 g/mol . This compound belongs to a small family of indolizidine alkaloids found in Ipomoea species, including ipomine, ipalbidine, and ipalbinium, and has been characterized for its analgesic properties in murine models [2].

Why Generic Ipalbine Substitution Fails: Evidence of Differential Analgesic Potency, Optical Purity, and Purification Requirements


Ipalbine cannot be generically substituted with its closely related congener ipalbidine or other Ipomoea alkaloids. Although these compounds share a phenylindolizidine core, they exhibit distinct pharmacological profiles and physicochemical properties. In a direct comparative study using the mouse hot-plate model, the four major alkaloids from Ipomoea muricata—ipalbidine, ipalbinium, ipomine, and ipalbine—displayed quantifiably different analgesic efficacies, with a clear rank-order of activity placing ipalbine as the least potent among the group [1]. Additionally, stereochemical analysis reveals that ipalbine possesses optical activity, whereas ipalbidine isolated from South American Ipomoea alba is racemic—a critical distinction for studies involving chiral recognition or structure-activity relationships [2]. Furthermore, purification protocols for these alkaloids differ substantially: ipalbine and ipalbinium require reverse-phase chromatography for isolation from aqueous fractions, whereas ipomine and ipalbidine are purified via normal-phase and gel filtration from butanol fractions [3]. These multidimensional differences make interchanging ipalbine with its in-class analogs scientifically invalid without validation.

Ipalbine Quantitative Evidence Guide: Head-to-Head Analgesic, Stereochemical, and Analytical Comparisons


Analgesic Activity of Ipalbine versus Ipalbidine, Ipomine, and Ipalbinium in Mouse Hot-Plate Model

Ipalbine exhibits quantifiably lower analgesic potency than its structural congener ipalbidine in the mouse hot-plate assay. At a dose of 1 mg/kg body weight, ipalbidine, ipalbinium, and ipomine all elicited higher pain thresholds in mice than the 5 mg/kg dose of the reference drug indomethacin, whereas ipalbine did not meet this threshold [1]. The time-course data indicated that 5 mg/kg was the optimal dose producing an ideal analgesic curve across all four alkaloids, with a consistent rank-order of activity: ipalbidine > ipalbinium > ipomine > ipalbine [1].

Analgesia Pain Indolizidine Alkaloids

Differential Prostaglandin Synthesis Inhibition: Ipalbine versus Ipalbidine

Ipalbine and ipalbidine differ significantly in their ability to inhibit prostaglandin synthesis in vitro. In isolated rat leukocytes, ipalbidine demonstrated significant inhibition of prostaglandin release at a concentration of 100 µM, whereas ipalbine showed no such inhibitory effect under identical conditions [1]. This divergent mechanism-of-action profile suggests that ipalbine's analgesic effects are mediated through pathways distinct from those of ipalbidine.

Prostaglandin COX Mechanism of Action

Stereochemical Differentiation: Optical Activity of Ipalbine versus Racemic Ipalbidine

Ipalbine is an optically active compound, whereas ipalbidine isolated from the same South American plant (Ipomoea alba) is racemic [1]. This stereochemical distinction has been independently corroborated: ipalbidine isolated from the Chinese species Ipomoea hardwickii is optically active (dextrorotatory, [α]D25 +54.1°), while ipalbine consistently exhibits optical activity regardless of source [2].

Stereochemistry Chiral Analysis Alkaloid Characterization

Divergent Purification Requirements: Reverse-Phase versus Normal-Phase Chromatography

The isolation and purification of ipalbine require distinct chromatographic methods compared to its congeners. ipalbine and ipalbinium are isolated from the aqueous fraction of seed extracts and require reverse-phase chromatography for purification, whereas ipomine and ipalbidine are obtained from the butanol fraction and purified using normal-phase chromatography and gel filtration [1].

Purification Chromatography Natural Product Isolation

HPLC Analytical Method Validation for Ipalbine Quantification

A validated HPLC method for quantifying ipalbine in plant material has been established, providing a quantitative framework for quality control that is specific to this alkaloid [1]. The method utilizes an Agilent TC-C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of methanol-water (25:75) containing sodium phosphate dibasic, triethylamine, and phosphoric acid, at a flow rate of 1.0 mL/min, column temperature of 30 °C, and detection wavelength of 243 nm [1]. Ipalbine demonstrated a linear calibration range of 0.11–2.2 μg, with a mean recovery of 97.84% and a relative standard deviation of 0.55% [1].

Analytical Chemistry Quality Control HPLC

Ipalbine: Optimal Research and Analytical Application Scenarios


Comparative Analgesic Pharmacology: Negative Control or Pathway Discrimination Tool

Based on direct head-to-head evidence, ipalbine serves as an ideal comparator in analgesic studies where a structurally related but less potent alkaloid is required. With its lowest rank in analgesic efficacy among four Ipomoea alkaloids and its lack of prostaglandin synthesis inhibition at 100 µM, ipalbine is well-suited for studies aiming to dissect non-COX-mediated analgesic pathways [1]. Researchers investigating the phenylindolizidine pharmacophore can use ipalbine to establish baseline activity for structure-activity relationship (SAR) analyses.

Chiral Reference Standard for Stereospecific Assays

Owing to its consistent optical activity—unlike the racemic ipalbidine obtained from South American Ipomoea alba—ipalbine is suitable for use as a chiral reference standard in polarimetric analyses, enantioselective chromatography, and studies requiring defined stereochemistry [1]. This application is particularly relevant for laboratories that require a naturally derived optically active indolizidine alkaloid with documented botanical provenance.

Analytical Method Development and Quality Control of Ipomoea-Derived Products

The validated HPLC method for ipalbine quantification (linear range 0.11–2.2 μg, recovery 97.84%, RSD 0.55%) provides a robust analytical framework for quality control in research settings [1]. This method can be adopted or adapted by laboratories involved in the chemical standardization of Ipomoea plant extracts, botanical reference materials, or natural product libraries containing hexahydroindolizine alkaloids.

Purification Methodology Research for Polar Alkaloids

Ipalbine's distinct purification requirements—isolation from the aqueous fraction via reverse-phase chromatography rather than from the butanol fraction via normal-phase methods—make it a useful model compound for developing and optimizing isolation protocols for highly polar indolizidine alkaloids [1]. This application is relevant for natural product chemistry laboratories seeking to refine extraction workflows for water-soluble alkaloid fractions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipalbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.